![molecular formula C23H22N4OS B2886493 4-((1H-imidazol-1-yl)methyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide CAS No. 1798023-66-1](/img/structure/B2886493.png)
4-((1H-imidazol-1-yl)methyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide
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Description
4-((1H-imidazol-1-yl)methyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C23H22N4OS and its molecular weight is 402.52. The purity is usually 95%.
BenchChem offers high-quality 4-((1H-imidazol-1-yl)methyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1H-imidazol-1-yl)methyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiac Electrophysiological Activity
Research has shown that N-substituted imidazolylbenzamides, which share a part of the core structure with the compound , exhibit potency in in vitro assays related to cardiac electrophysiological activity. These compounds have been compared to sematilide, a class III antiarrhythmic agent, indicating their potential in treating reentrant arrhythmias with efficacy similar to clinically trialed drugs (Morgan et al., 1990).
Synthesis Efficiency
Another aspect of research focuses on the synthesis of benzamide derivatives, including those substituted with a thiazolyl group. Microwave irradiation has been employed as a cleaner, more efficient, and faster method for synthesizing these compounds compared to traditional thermal heating. This highlights advancements in synthetic methodologies that are relevant to producing compounds with similar structures more efficiently (Saeed, 2009).
Anticancer Activity
Benzimidazole-thiazole derivatives, related to the chemical structure , have been synthesized and evaluated for their anticancer properties. Certain derivatives have shown promising anticancer activity against HepG2 and PC12 cancer cell lines, suggesting the potential therapeutic applications of these compounds in oncology (Nofal et al., 2014).
Gelation Properties
N-(thiazol-2-yl)benzamide derivatives, which are structurally related to the compound , have been studied for their gelation behavior. The research aimed to understand the impact of methyl functionality and non-covalent interactions on gelation, contributing to the field of supramolecular chemistry and materials science (Yadav & Ballabh, 2020).
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-16-5-3-4-6-20(16)23-26-17(2)21(29-23)13-25-22(28)19-9-7-18(8-10-19)14-27-12-11-24-15-27/h3-12,15H,13-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEAOQNJHVFPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide |
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